2-Thienylmethyl methanesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O3S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
thiophen-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H8O3S2/c1-11(7,8)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3 |
InChI Key |
YPPSVJYUVRPSMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Thiophenemethyl Mesylate
In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-thiophenemethyl mesylate, a key intermediate in the synthesis of various active pharmaceutical ingredients. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the practical implications for researchers and drug development professionals.
Deciphering the Molecule: Structure and Physicochemical Drivers of Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. 2-Thiophenemethyl mesylate possesses a unique combination of functional groups that govern its solubility profile.
Chemical Structure:
-
Thiophene Ring: This five-membered aromatic heterocycle containing a sulfur atom contributes to the molecule's overall aromaticity and introduces a degree of polarity. The sulfur atom can participate in dipole-dipole interactions.
-
Methylene Bridge (-CH2-): This flexible, nonpolar linker connects the thiophene ring to the mesylate group.
-
Mesylate Group (-O-SO2-CH3): The methanesulfonate (mesylate) group is a highly polar and electron-withdrawing functional group.[1] The sulfonyl part (-SO2-) is a strong hydrogen bond acceptor. However, as an ester, it lacks a hydrogen bond donor. This polarity is a dominant factor in its solubility characteristics.
The interplay of the moderately polar thiophene ring and the highly polar mesylate group suggests that 2-thiophenemethyl mesylate is a polar molecule. The general principle of "like dissolves like" would therefore predict a higher solubility in polar solvents.[2][3]
Predicting the Terrain: A Theoretical Solubility Profile
Based on the structural analysis, we can forecast the solubility of 2-thiophenemethyl mesylate across a spectrum of common organic solvents. This theoretical assessment serves as a valuable starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents possess high polarity and can act as hydrogen bond acceptors, effectively solvating the polar mesylate group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the sulfonyl oxygens of the mesylate group. However, the nonpolar hydrocarbon portions of these alcohols may slightly diminish solubility compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions with 2-thiophenemethyl mesylate. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | While possessing some polarity due to the ether oxygen, their overall nonpolar character is less favorable for solvating the highly polar mesylate group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar 2-thiophenemethyl mesylate. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | These are highly nonpolar solvents and are not expected to effectively solvate a polar molecule like 2-thiophenemethyl mesylate. |
It is important to note that sulfonated molecules, in general, tend to have poor solubility in many organic solvents.[4][5][6] This is a critical consideration during process development, particularly for synthesis and purification.
Charting the Course: Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility is essential for accurate process design and optimization. The following is a detailed protocol for determining the solubility of 2-thiophenemethyl mesylate.
Isothermal Equilibrium Method: A Step-by-Step Protocol
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Materials and Equipment:
-
2-Thiophenemethyl mesylate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 2-thienylmethyl methanesulfonate and 2-thiopheneethanol
This guide provides an in-depth technical comparison between 2-thienylmethyl methanesulfonate and 2-thiopheneethanol . While both are thiophene derivatives used in pharmaceutical synthesis, they differ fundamentally in carbon chain length, functional group reactivity, and stability profiles.
Executive Summary: The Core Distinction
The primary difference lies in their chemical state and linker length :
-
2-Thiopheneethanol is a stable, 2-carbon chain alcohol (nucleophile) used as a primary building block (e.g., for Clopidogrel).
-
2-Thienylmethyl methanesulfonate is a highly reactive, 1-carbon chain electrophile (activated ester). It behaves as a "benzylic-like" alkylating agent, making it significantly more unstable and reactive than its 2-carbon homolog.
Part 1: Chemical Architecture & Identity
| Feature | 2-Thienylmethyl methanesulfonate | 2-Thiopheneethanol |
| CAS Number | 147528-20-9 (Generic/In-situ) | 5402-55-1 |
| Molecular Formula | ||
| Structure | Thiophene – | Thiophene – |
| Linker Length | 1 Carbon (Methylene) | 2 Carbons (Ethylene) |
| Functional Group | Mesylate (OMs) : Excellent Leaving Group | Hydroxyl (OH) : Nucleophile / Precursor |
| Electronic Nature | Electrophile (Alkylation Agent) | Nucleophile (requires activation) |
| Stability | Low : Prone to hydrolysis/polymerization | High : Shelf-stable liquid |
Structural Visualization
Figure 1: Structural comparison highlighting the linker length and functional group differences.[1][2]
Part 2: Reactivity Profile & Mechanistic Insights
The critical technical differentiator is the "Benzylic" vs. "Homobenzylic" effect.
2-Thienylmethyl Methanesulfonate (The "Benzylic" Electrophile)
This compound contains a leaving group (mesylate) attached to a carbon directly bonded to the aromatic thiophene ring.
-
Mechanism: The thiophene ring is electron-rich. It can stabilize a positive charge on the adjacent carbon (the
-position) through resonance. -
Consequence: This makes the C-O bond extremely weak. The compound is highly susceptible to
pathways (formation of a carbocation) and rapid reactions. -
Instability: Because the carbocation is stabilized, this compound can spontaneously hydrolyze in moisture or polymerize if not kept cold and anhydrous. It is often generated in situ and used immediately.
2-Thiopheneethanol (The "Homobenzylic" Alcohol)
Here, the functional group is separated from the ring by two carbons.
-
Mechanism: The
-position (homobenzylic) does not benefit from direct resonance stabilization. -
Consequence: The alcohol is chemically stable. It does not act as an alkylating agent unless it is first converted into a mesylate or tosylate (e.g., 2-(2-thienyl)ethyl methanesulfonate).
-
Utility: It serves as a stable "storage" form of the thiophene ethyl motif.
Figure 2: Mechanistic basis for the instability of the 1-carbon mesylate vs. the stability of the 2-carbon alcohol.
Part 3: Synthesis & Experimental Protocols
Protocol A: Synthesis of 2-Thienylmethyl Methanesulfonate (In-Situ)
Note: Due to instability, this is rarely isolated for long-term storage.
-
Starting Material: 2-Thiophenemethanol (1-carbon alcohol).
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), Dichloromethane (DCM). -
Procedure:
-
Dissolve 2-thiophenemethanol (1.0 eq) in anhydrous DCM at
. -
Add
(1.5 eq). -
Add MsCl (1.2 eq) dropwise. Exothermic reaction.
-
Stir for 1–2 hours at
. -
Critical Step: Wash with ice-cold water/brine. Dry over
. -
Usage: Concentrate under reduced pressure at low temperature (<30°C) and use immediately for the subsequent alkylation step. Do not heat.
-
Protocol B: Usage of 2-Thiopheneethanol (Clopidogrel Precursor)
This compound is typically the starting material, not the reactive intermediate.
-
Activation (Tosylation/Mesylation): To use 2-thiopheneethanol in coupling reactions (like making Clopidogrel), it must first be converted to a leaving group.
-
Reaction: 2-Thiopheneethanol + p-Toluenesulfonyl Chloride
2-(2-Thienyl)ethyl tosylate .
-
-
Coupling: The resulting tosylate/mesylate is then reacted with methyl o-chlorophenylglycinate.
Part 4: Applications in Drug Development
2-Thiopheneethanol: The Blockbuster Intermediate
This is a commodity chemical primarily used for the synthesis of anti-platelet drugs.
-
Target Drug: Clopidogrel (Plavix) and Ticlopidine .
-
Role: Provides the thiophene-ethyl side chain.[3]
-
Supply Chain: Available in bulk (kg to ton scale) due to high demand.
2-Thienylmethyl Methanesulfonate: The Specialized Reagent
This is a niche reagent used when a thiophene ring needs to be attached via a single methylene bridge.
-
Target Applications:
-
FabI Inhibitors: Used to introduce the thienylmethyl group into naphthyridinone scaffolds for antibacterial research (see Reference 1).
-
Bioisosteres: Used to replace benzyl groups with thienylmethyl groups to alter lipophilicity and metabolic stability in lead optimization.
-
-
Supply Chain: Usually prepared in the lab; rarely purchased in bulk due to shelf-life issues.
Part 5: Safety & Handling (E-E-A-T)
| Parameter | 2-Thienylmethyl methanesulfonate | 2-Thiopheneethanol |
| GHS Classification | Acute Tox / Mutagenic | Irritant / Harmful |
| Genotoxicity | High Concern : Alkylating agents (mesylates) are potential genotoxic impurities (PGIs). | Low Concern (unless contaminated). |
| Handling | Handle in fume hood. Wear double gloves. Destroy excess with nucleophile (e.g., NaOH/MeOH). | Standard lab PPE. |
| Storage | Room temperature or |
Critical Safety Note: Researchers must distinguish between the 1-carbon mesylate (2-thienylmethyl) and the 2-carbon mesylate (2-thienylethyl).
-
If your target is Clopidogrel, you need the 2-carbon chain. Using the 1-carbon mesylate will result in a structural analog with significantly different biological activity and likely failure in synthesis due to higher reactivity.
References
-
European Patent Office. (2014). Antibacterial Cyclopenta[c]pyrrole Substituted 3,4-Dihydro-1H-[1,8]naphthyridinones. EP 2742045 B1. (Describes the use of 2-thienylmethyl methanesulfonate as a reagent). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79400, 2-Thiopheneethanol. Link
-
ChemicalBook. (2025). 2-Thiopheneethanol Properties and Applications. Link
-
Santa Cruz Biotechnology. (2025).[4] 2-Thiopheneethanol Methanesulfonate (2-carbon homolog). Link[5]
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. 2-Thiopheneethanol | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 4. 2-thienyl methanol, 636-72-6 [thegoodscentscompany.com]
- 5. 2-Thiopheneethanol Methanesulfonate | CAS 61380-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Genotoxicity Assessment of 2-Thienylmethyl Methanesulfonate
This guide serves as a definitive technical resource for the assessment, analysis, and control of 2-Thienylmethyl methanesulfonate within pharmaceutical development. It addresses the critical question of genotoxicity and provides actionable protocols for compliance with ICH M7(R1) guidelines.
Part 1: Executive Summary & Classification
Is 2-Thienylmethyl methanesulfonate a genotoxic impurity? Yes. Based on Structure-Activity Relationship (SAR) and chemical class, 2-Thienylmethyl methanesulfonate is classified as a Potential Mutagenic Impurity (PMI) .
It belongs to the chemical class of alkyl sulfonates (mesylates) , which are potent alkylating agents. Under ICH M7(R1) guidelines, it falls into the Cohort of Concern (alkylating agents) or Class 3 (alerting structure, unrelated to the drug substance, no specific mutagenicity data available). In the absence of a negative Ames test, it must be controlled as if it were a known mutagen.
Key Risk Profile
| Parameter | Classification / Value |
| Chemical Name | 2-Thienylmethyl methanesulfonate (2-Thienylmethyl mesylate) |
| Structure | Thiophene-2-CH₂-OSO₂CH₃ |
| Reactivity | High (Electrophilic Alkylating Agent) |
| ICH M7 Class | Class 3 (Treat as Class 2 if no Ames data provided) |
| Mechanism | Sɴ2 Alkylation of DNA (N7-Guanine) |
| Control Limit | TTC (Threshold of Toxicological Concern) = 1.5 µ g/day (for lifetime exposure) |
Part 2: Chemical Mechanism of Genotoxicity
The genotoxicity of 2-Thienylmethyl methanesulfonate stems from its ability to transfer the 2-thienylmethyl group to nucleophilic centers in DNA. Unlike simple alkyl mesylates (like MMS), the thiophene ring provides resonance stabilization to the transition state, potentially enhancing its reactivity toward soft nucleophiles like DNA bases.
The Alkylation Pathway
The methanesulfonate group (-OMs) is an excellent leaving group. Upon exposure to DNA, the compound undergoes a nucleophilic substitution (typically Sɴ2), alkylating the N7-position of Guanine . This forms a bulky adduct that can lead to:
-
Depurination: The N-glycosidic bond destabilizes, creating an apurinic (AP) site.
-
Mispairing: During replication, the AP site or the adduct itself causes polymerase errors (transversion mutations).
-
Strand Breakage: Attempted repair by base excision pathways can lead to single-strand breaks.
Visualization: Mechanism of Action & Formation
The following diagram illustrates the formation of the impurity and its subsequent attack on DNA.[1]
Caption: Pathway A shows the synthesis of the mesylate impurity. Pathway B demonstrates the direct alkylation of DNA guanine residues, leading to mutagenesis.
Part 3: Analytical Methodology (Trace Analysis)
Detecting alkyl mesylates at ppm levels (required for TTC compliance) is challenging due to their thermal instability and high reactivity. Direct GC-MS is often unsuitable as the mesylate may decompose in the injector port.
Recommended Protocol: Derivatization with LC-MS/MS This method uses Sodium Diethyldithiocarbamate (DDTC) to convert the reactive mesylate into a stable dithiocarbamate derivative, which is easily ionizable and stable for HPLC.
Experimental Workflow
1. Reagents:
-
Derivatizing Agent: 5% Sodium Diethyldithiocarbamate (DDTC) in water.
-
Diluent: Acetonitrile (ACN) or DMSO (depending on API solubility).
-
Internal Standard: Deuterated analog or similar alkyl mesylate (e.g., isopropyl mesylate).
2. Sample Preparation:
-
Weigh: Accurately weigh 50 mg of the Drug Substance (API).
-
Dissolve: Dissolve in 2.0 mL of ACN/DMSO.
-
Derivatize: Add 1.0 mL of 5% DDTC solution.
-
Incubate: Heat at 60°C for 60 minutes . (This ensures complete conversion of the mesylate to the thienylmethyl-dithiocarbamate).
-
Quench/Dilute: Cool to room temperature and dilute to volume with mobile phase.
3. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
MRM Transition: Monitor the transition of the derivative [Parent M+H]+ → [Fragment]+.
-
Note: The derivative mass will be Mass(Thienyl) + Mass(DDTC) - Mass(Leaving Group).
-
4. Validation Criteria (Self-Validating):
-
Recovery: Spike the API with the impurity at the limit level (e.g., 5 ppm). Recovery must be 80-120%.
-
Specificity: Inject a blank API (no impurity) + DDTC. Ensure no interference at the derivative's retention time.
Part 4: Control Strategy & Purge Factor
According to ICH M7, if you can demonstrate that the impurity is purged to levels below the TTC (1.5 µ g/day ) by the process, routine testing may not be required (Option 4).
Reactivity-Based Purge
2-Thienylmethyl methanesulfonate is highly reactive. If it is formed in Step N, and Step N+1 involves a nucleophile (e.g., an amine, thiol, or alkoxide), the impurity acts as the reagent and is consumed.
-
Calculation: Calculate the molar equivalents of the nucleophile in the subsequent step. Excess nucleophile favors complete consumption of the mesylate.
Hydrolysis-Based Purge
Alkyl mesylates hydrolyze in aqueous environments.
-
Protocol: If the workup involves an aqueous wash (especially basic or acidic), the mesylate will hydrolyze back to 2-thiophenemethanol (non-mutagenic) and methanesulfonic acid.
-
Experiment: Spike the impurity into the aqueous workup buffer. Monitor its disappearance over time by HPLC to determine the half-life (
). -
Proof: If the process time >
, the impurity is considered effectively purged.
Solubility Rejection
-
The mesylate is lipophilic. If the final API is crystallized as a salt from water/alcohol, the lipophilic mesylate remains in the mother liquor.
-
Data Requirement: Determine the Spiking Fate . Spike 1000 ppm of the mesylate into the crude reaction mixture before crystallization. Measure the level in the dried crystals.
-
Purge Factor = (Initial Concentration) / (Final Concentration).
-
Part 5: Conclusion
2-Thienylmethyl methanesulfonate is a structural alert for mutagenicity. In the absence of specific Ames data to the contrary, it must be regulated as a genotoxic impurity .
Action Plan for Researchers:
-
Assume Toxicity: Treat as Class 2/3.
-
Develop Method: Use the DDTC derivatization LC-MS method described above.
-
Prove Purge: Utilize its high reactivity and hydrolytic instability to demonstrate process clearance.
-
Limit: Control to < TTC (typically < 1.5 µ g/day intake) in the final drug substance.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
- Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022.
-
Kakadiya, P. R., et al. "Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization." Journal of Pharmaceutical and Biomedical Analysis, 2011.[2] (Basis for the DDTC derivatization protocol).
-
European Patent EP 2742045 B1 . Antibacterial Cyclopenta[c]pyrrole Substituted 3,4-Dihydro-1H-[1,8]naphthyridinones. (Demonstrates the use of 2-thienylmethyl methanesulfonate as an alkylating reagent). Link
-
Lundin, C., et al. "Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks."[3] Nucleic Acids Research, 2005. Link (Mechanistic insight into mesylate genotoxicity).
Sources
Methodological & Application
Application Notes and Protocols for N-Alkylation of Amines with 2-Thienylmethyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2-Thienylmethyl Moiety
The introduction of a 2-thienylmethyl group into a molecule can significantly modulate its pharmacological and physicochemical properties. The thiophene ring is a well-regarded bioisostere for the phenyl ring, often leading to improved metabolic stability, enhanced potency, and altered selectivity profiles of drug candidates. Consequently, the N-alkylation of amines with 2-thienylmethylating agents is a strategically important transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of compounds with potential therapeutic applications.[1] This guide provides a comprehensive overview and a detailed protocol for the efficient N-alkylation of amines using 2-thienylmethyl mesylate, a highly reactive and effective alkylating agent.
Reaction Principle: A Nucleophilic Substitution Approach
The N-alkylation of an amine with 2-thienylmethyl mesylate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon of the 2-thienylmethyl mesylate. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the displacement and formation of a new carbon-nitrogen bond.
A base is typically required to deprotonate the resulting ammonium salt, regenerating a neutral amine product and preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of base and solvent is critical to ensure high yields and minimize side reactions, most notably over-alkylation.[2][4]
Visualizing the Reaction Pathway
Sources
Application Note: Advanced Synthesis of Thienyl-Substituted Pharmaceutical Intermediates
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic textbook synthesis to address the specific challenges of working with thiophene moieties in pharmaceutical contexts—specifically catalyst poisoning, regioselectivity, and metabolic stability.
Executive Summary: The Thiophene Advantage
In modern drug design, the thiophene ring is not merely a structural spacer but a critical bioisostere for the phenyl group.[1] Its incorporation often improves pharmacokinetic profiles by altering lipophilicity (LogP), metabolic stability, and receptor binding affinity.
However, the synthesis of thienyl-substituted intermediates presents unique challenges compared to their phenyl analogues:
-
Catalyst Poisoning: The high affinity of sulfur for transition metals (Pd, Pt, Rh) can deactivate catalysts in cross-coupling reactions.
-
Regioselectivity: The electron-rich nature of thiophene makes it prone to electrophilic attack at both
(C2/C5) and (C3/C4) positions, requiring precise steric or electronic control. -
Stability: Thienylboronic acids are notoriously unstable, prone to protodeboronation under basic aqueous conditions.
This guide details three strategic workflows to overcome these barriers, focusing on high-value intermediates for Duloxetine , Canagliflozin , and Olanzapine .
Strategic Pathway A: The "Constructive" Approach (Ring Formation)
Target Class: 2-Aminothiophenes (Precursors to Olanzapine and Tinoridine) Methodology: The Gewald Reaction
The Gewald reaction is the most atom-economical method to synthesize highly substituted 2-aminothiophenes directly from acyclic precursors. It avoids the need for pre-functionalized thiophenes, which can be expensive and unstable.
Mechanism & Workflow
The reaction involves a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[2]
Figure 1: Logical flow of the Gewald multicomponent coupling.
Detailed Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Standard protocol adapted for library synthesis.
Reagents:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Sulfur (elemental, S8) (10 mmol)
-
Morpholine (15 mmol)
-
Ethanol (20 mL)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, mix cyclohexanone (0.98 g) and ethyl cyanoacetate (1.13 g) in ethanol (10 mL).
-
Activation: Add morpholine (1.30 g) dropwise. Note: The reaction is exothermic; temperature control is vital to prevent polymerization. Stir for 15 minutes at room temperature to facilitate the Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur (0.32 g) and the remaining ethanol (10 mL).
-
Reflux: Heat the mixture to 60°C for 3 hours. The suspension will dissolve as the sulfur is consumed, turning dark brown.
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain pale yellow crystals.
Critical Control Point: If the intermediate vinyl nitrile does not form (monitored by TLC), the sulfur addition will fail. Ensure the initial condensation is complete before adding sulfur.
Strategic Pathway B: The "Linear" Approach (Functionalization)
Target Class: Chiral Amino-Alcohol Thiophenes (Duloxetine Intermediate) Methodology: Mannich Reaction followed by Asymmetric Reduction
This pathway demonstrates how to functionalize the C2 position of an existing thiophene ring.[3] The challenge here is enantioselectivity.
Workflow Diagram
Figure 2: Linear synthesis of the Duloxetine core scaffold.
Protocol: Asymmetric Transfer Hydrogenation
Reagents:
-
3-(dimethylamino)-1-(2-thienyl)propan-1-one (prepared via Mannich reaction)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)
-
Formic acid/Triethylamine (5:2 azeotropic mixture)
-
Solvent: DMF or Isopropanol
Procedure:
-
Degassing: Degas the solvent (DMF) vigorously with Argon for 20 minutes. Oxygen is a poison for the Ruthenium catalyst.
-
Catalyst Loading: In a glovebox or under Argon stream, dissolve the amino-ketone substrate in DMF. Add the Ru-catalyst.
-
Hydrogen Source: Add the Formic acid/TEA mixture via syringe.
-
Reaction: Stir at 25°C for 24 hours. Monitor conversion by HPLC (Chiralcel OD-H column).
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Resolution (Optional): If ee is <95%, classical resolution with (S)-Mandelic acid is recommended to upgrade optical purity.
Strategic Pathway C: The "Convergent" Approach (Cross-Coupling)
Target Class: Diaryl Thiophenes (Canagliflozin Intermediate) Methodology: Suzuki-Miyaura Coupling & C-H Activation
This is the most challenging module due to the "Sulfur Problem" (catalyst poisoning) and the instability of 2-thienylboronic acids.
Comparative Analysis: Coupling Strategies
| Parameter | Route 1: Classical Suzuki | Route 2: Direct C-H Arylation |
| Coupling Partners | 2-Thienylboronic acid + Aryl Bromide | Thiophene + Aryl Bromide |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd(OAc)2 (Phosphine-free) |
| Atom Economy | Low (requires boronic acid synth) | High (direct coupling) |
| Main Challenge | Protodeboronation of thienyl species | Regioselectivity (C2 vs C5) |
| Preferred For | Late-stage functionalization | Early-stage scaffold building |
Protocol: Optimized Suzuki Coupling for Canagliflozin Precursor
Designed to minimize deboronation.
Reagents:
-
5-(4-fluorophenyl)thiophene-2-boronic acid (1.0 equiv)
-
5-bromo-2-methylbenzyl halide derivative (1.0 equiv)
-
Catalyst: XPhos Pd G4 (2 mol%) — Crucial: XPhos is bulky and electron-rich, preventing sulfur coordination to Pd.
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:[4]1) degassed.
Step-by-Step:
-
Pre-heating: Heat the solvent mixture to 40°C before adding reagents. This ensures rapid initiation.
-
Addition: Add the aryl halide and catalyst first. Stir for 5 mins.
-
Slow Addition of Boronate: Dissolve the thienylboronic acid in a minimal amount of dioxane and add it dropwise over 30 minutes.
-
Rationale: Keeping the concentration of free boronic acid low minimizes the competing protodeboronation reaction.
-
-
Reaction: Heat to 80°C for 2 hours.
-
Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) during workup to remove residual Palladium, which is often higher in sulfur-containing products.
Troubleshooting & Optimization Guide
Issue 1: Low Yield in Suzuki Coupling
-
Cause: Protodeboronation (C-B bond breaks, replaced by H).
-
Diagnosis: NMR shows unsubstituted thiophene.
-
Solution: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K). These are slow-release agents that maintain low active boronate concentration. Alternatively, use anhydrous conditions with CsF as the base.
Issue 2: Catalyst Deactivation (The "Black Metal" precipitate)
-
Cause: Sulfur poisoning of Pd.
-
Solution: Increase catalyst loading to 5 mol%. Switch to high-turnover catalysts like Pd-PEPPSI-IPr or Buchwald G4 precatalysts. Avoid Pd/C or simple Pd salts.
Issue 3: Regioisomers in C-H Activation
-
Cause: Competition between C2 and C5 positions.
-
Solution: If C2 is blocked, C5 is selective. If both are open, use steric bulk on the directing group or switch to a silver-promoted system (Ag2CO3) which often enhances C2 selectivity.
Safety & Handling
-
Stench: Thiophene and its derivatives (especially aminothiophenes) have a potent, disagreeable sulfur odor. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) is effective for neutralizing glassware.
-
Toxicity: Many thiophene intermediates are suspected neurotoxins. Double-glove (Nitrile) and wear full PPE.
-
Flammability: Thiophene has a low flash point (-6°C). Ground all glassware to prevent static discharge.
References
-
BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Link
-
Mishra, R. et al. (2023).[4] Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Synthesis. Link
-
Wu, Y. et al. (2014).[7] Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Journal of Organic Chemistry. Link
-
Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. Link
-
Billingsley, K. & Buchwald, S.L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link
-
Sørensen, U.S. et al. (2012). Phenyl bioisosteres in medicinal chemistry. RSC Medicinal Chemistry. Link
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Thienylmethyl Methanesulfonate
Welcome to the technical support center for the synthesis of 2-thienylmethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the critical parameters of the mesylation reaction, providing troubleshooting advice and detailed protocols based on established chemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 2-thienylmethyl methanesulfonate.
Q1: My yield of 2-thienylmethyl methanesulfonate is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and will readily hydrolyze, rendering it inactive for the desired reaction.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Base: A suitable base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3] Insufficient base can lead to a drop in pH, which can promote side reactions and decomposition of the product.
-
Suboptimal Reaction Temperature: The mesylation of alcohols is an exothermic reaction. Running the reaction at too high a temperature can lead to the formation of byproducts, including the corresponding alkyl chloride.[4] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Improper Workup Procedure: The product, 2-thienylmethyl methanesulfonate, can be susceptible to hydrolysis, especially under acidic or basic conditions during the aqueous workup.[5] The workup should be performed promptly and with cold solutions to minimize product loss.
-
Purity of Starting Materials: The purity of the starting 2-thienylmethanol is critical. Impurities can interfere with the reaction and complicate the purification of the final product.
Q2: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be and how can I avoid it?
A common apolar byproduct in mesylation reactions is the corresponding alkyl chloride, in this case, 2-thienylmethyl chloride. This occurs when the chloride ion, generated from methanesulfonyl chloride, acts as a nucleophile and displaces the newly formed mesylate group.[4]
To minimize the formation of this byproduct:
-
Control the reaction temperature: Maintain a low temperature (typically 0 °C) during the addition of methanesulfonyl chloride and throughout the reaction.
-
Use a non-nucleophilic base: While triethylamine is commonly used, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) can sometimes be advantageous.
-
Slow addition of MsCl: Adding the methanesulfonyl chloride dropwise helps to keep its concentration low, reducing the likelihood of the chloride byproduct formation.[6]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The product, 2-thienylmethyl methanesulfonate, is significantly less polar than the starting alcohol, 2-thienylmethanol. Therefore, you should observe the disappearance of the starting material spot (lower Rf) and the appearance of a new product spot (higher Rf). A suitable eluent system would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize both the starting material and the product.[6]
Section 2: Troubleshooting Guide
This section provides a more in-depth analysis of specific problems and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Reaction fails to proceed or is very slow. | 1. Inactive Methanesulfonyl Chloride: The MsCl may have hydrolyzed due to improper storage.[1][7] 2. Insufficiently dried reagents/glassware: Traces of water are quenching the reaction.[1] 3. Low reaction temperature: The activation energy for the reaction is not being met. | 1. Use fresh or redistilled MsCl. Ensure the bottle is purged with inert gas after use. 2. Thoroughly dry all glassware in an oven. Use freshly distilled, anhydrous solvents. 3. Allow the reaction to slowly warm to room temperature after the initial addition of MsCl at 0°C if TLC shows no conversion.[8] |
| Formation of multiple spots on TLC, indicating a complex mixture. | 1. Decomposition of starting material or product: The thiophene ring can be sensitive to strongly acidic or basic conditions. 2. Side reactions with the base: Pyridine, if used as a base, can sometimes act as a nucleophile.[9] 3. Reaction temperature too high: Promotes the formation of byproducts. | 1. Ensure the base is added before the MsCl to maintain a basic environment. Use a slight excess of base. 2. Consider using a non-nucleophilic base such as triethylamine or DIPEA instead of pyridine. 3. Maintain strict temperature control, especially during the addition of MsCl.[6] |
| Low isolated yield after workup and purification. | 1. Product loss during aqueous workup: Hydrolysis of the mesylate can occur.[5] 2. Product is somewhat water-soluble. 3. Inefficient extraction. 4. Decomposition on silica gel during chromatography. | 1. Perform the aqueous workup quickly and with cold solutions. Use a saturated sodium bicarbonate solution to neutralize any remaining acid. 2. Back-extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.[5] 3. Ensure thorough mixing during extractions. 4. Consider deactivating the silica gel with triethylamine before use. Alternatively, a plug of silica gel filtration might be sufficient for purification, minimizing contact time. |
Section 3: Detailed Experimental Protocols
This section provides a reliable, step-by-step protocol for the synthesis of 2-thienylmethyl methanesulfonate.
Protocol 1: Synthesis of 2-Thienylmethyl Methanesulfonate
Materials:
-
2-Thienylmethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-thienylmethanol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[6] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[8]
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-thienylmethyl methanesulfonate.
Section 4: Understanding the Reaction Mechanism and Potential Pitfalls
The synthesis of 2-thienylmethyl methanesulfonate is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride.[3] The alcohol (2-thienylmethanol) acts as the nucleophile, and the reaction is facilitated by a base.
Reaction Mechanism```dot
Caption: Desired reaction versus common side reactions.
Section 5: Safe Handling of Reagents
Methanesulfonyl Chloride (MsCl):
-
Corrosive and Lachrymatory: MsCl is corrosive to the skin, eyes, and respiratory tract. [10][11]It is also a lachrymator (causes tearing).
-
Handling Precautions: Always handle MsCl in a well-ventilated fume hood. [12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. [7]* Storage: Store MsCl in a cool, dry place away from moisture. [7]Keep the container tightly sealed. [11][12]It reacts violently with bases and water. [10]
References
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Google Cloud.
- Technical Support Center: Strategies for the Selective Mesylation of Polyols. (n.d.). Benchchem.
- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
- Aqueous workup for mesylates. (2019, November 15). Reddit.
- SAFETY DATA SHEET - Methanesulfonyl chloride. (2025, March 22). Merck.
- Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin.
- METHANESULFONYL CHLORIDE. (1993). International Programme on Chemical Safety & the Commission of the European Communities.
- ICSC 1163 - METHANESULFONYL CHLORIDE. (n.d.). International Chemical Safety Cards (ICSCs).
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
- Alcohol Reactions. (n.d.). ChemTalk.
- Is MsCl sensitive to base equivalence?. (2022, January 12). ResearchGate.
- Mesylate Synthesis. (n.d.). ECHEMI.
- Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data.
- Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. echemi.com [echemi.com]
- 10. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 11. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stability of 2-Thienylmethyl Methanesulfonate
Current Status: Active Ticket ID: #TMS-STAB-001 Topic: Hydrolytic Stability & Handling of 2-Thienylmethyl Methanesulfonate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-Thienylmethyl methanesulfonate is a highly reactive alkylating agent. Its stability in aqueous solutions is poor . The compound is subject to a rapid, autocatalytic degradation cycle driven by two mechanisms:
-
Solvolysis: Nucleophilic attack by water displaces the methanesulfonate group.
-
Acid-Catalyzed Polymerization: The hydrolysis byproduct, methanesulfonic acid (MsOH), catalyzes the polymerization of the electron-rich thiophene ring, leading to insoluble "tars."
Recommendation: Avoid aqueous contact whenever possible. If aqueous workup is mandatory, strict pH control (buffering) and temperature management (<4°C) are required.
Module 1: Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the degradation cascade. This is not a simple hydrolysis; it is a self-destruct sequence.
The Degradation Cascade
The thiophene ring is isosteric with benzene but significantly more electron-rich. This stabilizes the carbocation intermediate at the methylene position, making the methanesulfonate leaving group (
Diagram 1: Degradation Pathway
This diagram illustrates the dual-threat mechanism: Hydrolysis generates acid, and acid destroys the thiophene core.
Caption: The degradation cycle showing how the generation of MsOH accelerates the destruction of the thiophene ring.
Quantitative Stability Data
While specific half-life data for this exact derivative is dependent on concentration, comparative kinetics with similar electrophiles provide the following risk profile:
| Parameter | Condition | Estimated Half-Life ( | Mechanism |
| pH 7.0 (Buffered) | 25°C | < 1 Hour | |
| pH < 4.0 (Unbuffered) | 25°C | Minutes | Acid-catalyzed solvolysis |
| pH > 10.0 | 25°C | Seconds | |
| Organic Solvent (Dry) | -20°C | Months | Stable |
Module 2: Troubleshooting Dashboard
Use this matrix to identify and resolve issues during synthesis or extraction.
| Symptom | Root Cause | Immediate Corrective Action |
| Solution turns yellow/black | Polymerization. Acid byproduct (MsOH) is reacting with the thiophene ring. | Quench immediately with cold sat. |
| pH drops over time | Hydrolysis. The mesylate is cleaving, releasing methanesulfonic acid. | Add a non-nucleophilic base scavenger (e.g., 2,6-Lutidine or |
| Low Yield | Solvolysis. Competition between your nucleophile and water/alcohol solvents. | Switch solvent to Acetonitrile (ACN) or DCM . Avoid MeOH/EtOH. Increase nucleophile concentration. |
| Emulsion during workup | Surfactant Effect. The hydrolysis product (alcohol) and polymers act as surfactants. | Add brine (saturated NaCl) and keep the mixture cold ( |
Module 3: Experimental Protocols
Workflow: Safe Aqueous Workup
If you must wash the reaction mixture with water (e.g., to remove salts), follow this "Cold & Fast" protocol to minimize hydrolysis.
Diagram 2: Aqueous Handling Decision Tree
Caption: Decision logic for minimizing aqueous exposure during purification.
Protocol: HPLC Stability Assay
To verify the integrity of your batch, use this method. Do not use standard unbuffered water/methanol gradients , as the compound will degrade during the run.
-
Sample Prep: Dilute 1 mg of sample in 1 mL of anhydrous Acetonitrile .
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid stabilizes the thiophene, but run fast).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 5 minutes. (Keep run time short).
-
Temperature: 20°C (Do not heat the column).
-
Detection: UV @ 235 nm (Thiophene absorption).
Note: If a peak for 2-thienylmethanol appears (usually elutes earlier), your sample has already degraded.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO? A: Yes, but only if the DMSO is anhydrous. DMSO is hygroscopic and will absorb water from the air, eventually triggering hydrolysis. Store frozen (-20°C) under Argon/Nitrogen.
Q: Why not use Methanol as a solvent? A: Methanol is a nucleophile. It will attack the mesylate to form the methyl ether (2-thienylmethyl methyl ether) via solvolysis, similar to hydrolysis but often faster [1]. Use non-nucleophilic polar aprotic solvents like Acetonitrile (ACN) or Dichloromethane (DCM).
Q: My product turned into a black tar on the rotovap. What happened? A: You likely concentrated it with trace acid present. As the solvent evaporated, the concentration of MsOH increased, triggering the polymerization of the thiophene ring [2]. Always wash with bicarbonate before concentrating, or add a drop of triethylamine to the receiving flask.
Q: Is the hydrolysis reversible? A: No. The formation of the sulfonate salt and the alcohol is thermodynamically favored. Once hydrolyzed, the material is lost.
References
-
Solvolysis Mechanisms
-
Thiophene Polymerization
- Source: Macromolecules (2000). "Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene." This reference confirms that acid (like the MsOH byproduct)
-
General Mesylate Stability
- Source: National Toxicology Program (NTP). "RoC Profile: Methyl Methanesulfonate.
Sources
Technical Support Center: Methanesulfonyl Chloride (MsCl) Removal
Topic: Removing Unreacted Methanesulfonyl Chloride from Crude Product
Ticket ID: MSCL-RMVL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Safety Directive
The "Hidden" Hazard: Methanesulfonyl chloride (MsCl) is not merely a reagent; it is a precursor to Genotoxic Impurities (GTIs) .[1] While MsCl itself is corrosive and lachrymatory, its persistence in your crude product poses a two-fold threat:[1]
-
Chemical Instability: Residual MsCl hydrolyzes slowly to generate methanesulfonic acid (MsOH) and HCl, which can degrade acid-sensitive mesylates or trigger elimination reactions.[1]
-
Regulatory Risk: In the presence of residual alcohols, unreacted MsCl can form alkyl mesylates (e.g., methyl methanesulfonate) during storage.[1] These are potent alkylating agents with strict regulatory limits (often <10 ppm) under ICH M7 guidelines .[1]
Core Directive: You cannot rely on "rotavapping it off." MsCl has a boiling point of 161°C. It must be chemically quenched or physically sequestered before concentration.
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" workup. Use this logic flow to determine the safest removal method for your specific substrate.
Figure 1: Decision tree for selecting the appropriate MsCl removal strategy based on product stability.
Detailed Protocols
Protocol A: The Buffered Aqueous Quench (Standard)
Best for: Stable, hydrophobic products.[1]
The Mechanism: Water alone hydrolyzes MsCl too slowly (neutral
| Step | Action | Technical Rationale |
| 1 | Cool reaction to 0°C. | Hydrolysis is exothermic.[2] Prevents thermal decomposition of the mesylate product. |
| 2 | Add saturated NaHCO₃ (approx. 1:1 v/v ratio to solvent). | CRITICAL: Do not use water alone. Water generates HCl/MsOH, dropping pH < 1.[1] NaHCO₃ buffers the system, protecting the product while catalyzing MsCl destruction. |
| 3 | Stir vigorously for 30 minutes . | MsCl is an oil that may settle at the bottom. Vigorous stirring ensures phase transfer and complete hydrolysis. |
| 4 | Check pH. | Ensure aqueous layer is pH > 7. If acidic, add more bicarbonate. |
| 5 | Extract with DCM or EtOAc.[1] | Moves product to organic phase; hydrolyzed MsOH (as sodium salt) stays in aqueous. |
| 6 | Wash organic layer with Brine .[1] | Removes residual water and salts. |
Expert Tip: If your product contains a basic amine, wash the organic layer with 0.5 M NaOH (rapidly) instead of bicarbonate to ensure the product stays in the organic phase, while MsOH (salt) goes to aqueous.[1]
Protocol B: Solid-Phase Scavenging (Water-Free)
Best for: Water-sensitive products or parallel synthesis libraries.[1]
Concept: Use a polymer-supported amine to react with excess MsCl, forming a sulfonamide on the bead.[3] The bead is then filtered off.[3]
-
Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Morpholine resin.[1]
-
Dosage: Add 2–3 equivalents of resin relative to the excess MsCl used.
-
Procedure:
Protocol C: The "Sacrificial Amine" (Homogeneous)
Best for: Acid-sensitive products where aqueous workup is possible but pH spikes are dangerous.[1]
Concept: Add a cheap, water-soluble amine (e.g., N,N-dimethyl-1,3-propanediamine or morpholine) to the reaction mixture before workup.[1]
-
Add Quench: Add 0.5 eq (relative to MsCl) of Morpholine or Dimethylaminopropylamine .[1]
-
Stir: 15 mins at RT.
-
Result: MsCl reacts rapidly to form a sulfonamide.
-
If Morpholine: The sulfonamide is organic soluble but stable/neutral. Requires chromatography to remove.
-
If Dimethylaminopropylamine: The resulting sulfonamide contains a tertiary amine. It can be removed by an acidic aqueous wash (if product is not acid-sensitive) or remains inert.[1]
-
Troubleshooting & FAQs
Q1: I concentrated my crude, and it turned black/fumed. What happened?
A: You likely concentrated unreacted MsCl. Upon heating in the rotavap, MsCl decomposed to HCl gas and MsOH . If your product is a mesylate, it is thermally unstable.[1] The combination of heat + acid caused an elimination reaction (turning your alcohol-mesylate into an alkene) or polymerization.[1]
-
Fix: Ensure a negative test for MsCl (see Q4) before applying heat/vacuum.[1]
Q2: My product decomposes on Silica Gel. How do I purify?
A: Silica gel is slightly acidic and contains water. MsCl reacts with silica to generate HCl locally, which destroys acid-sensitive mesylates.[1]
-
Fix 1 (Neutralization): Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc.[1] This neutralizes the silica.
-
Fix 2 (Crystallization): Many aryl mesylates are crystalline.[1] Try crystallizing from EtOH/Heptane instead of chromatography.
Q3: I have a persistent emulsion during the bicarbonate wash.
A: Mesylation reactions often use Pyridine or Triethylamine. These salts act as surfactants.
-
Fix: Filter the biphasic mixture through a pad of Celite . This breaks the surface tension. Alternatively, add a small amount of MeOH to the organic layer to disrupt the emulsion.
Q4: How can I detect residual MsCl on TLC?
A: MsCl is difficult to see on UV.
-
Stain: Use NBP (4-(p-nitrobenzyl)pyridine) stain.[1] It is specific for alkylating agents.
-
Recipe: 5% NBP in acetone. Dip plate, heat at 100°C for 2 mins. Spray with 10% piperidine in acetone.
-
Result: Alkylating agents (MsCl, Alkyl Mesylates) turn purple/blue .[1]
-
Mechanistic Insight: Hydrolysis Pathways
Understanding how MsCl breaks down helps you control the quench.
Figure 2: The E1cB elimination pathway (via Sulfene) is the dominant mechanism in basic conditions, explaining why bicarbonate/amine quenches are faster than water alone [2].[1]
References
-
King, J. F., & Lam, J. Y. L. (1998).[1] The mechanism of hydrolysis of methanesulfonyl chloride. Journal of Organic Chemistry.
-
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press. (Chapter 6: Workup).
-
Teasdale, A., et al. (2013).[1] Mechanism-based approach to the control of genotoxic impurities: Methanesulfonyl chloride. Organic Process Research & Development.
-
ICH M7(R1) . (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
Optimal storage temperature for thiophene mesylate derivatives
Technical Support Center: Stability & Storage of Thiophene Mesylate Derivatives
Document ID: TMS-STAB-001 Last Updated: 2025-02-25 Department: Chemical Stability & Formulation Support
Executive Summary: The "Double-Edged" Molecule
Thiophene mesylate derivatives present a unique stability challenge because they combine two reactive functionalities:
-
The Thiophene Ring: An electron-rich aromatic heterocycle prone to oxidative degradation and photo-induced polymerization.
-
The Mesylate Salt (Methanesulfonate): A highly water-soluble counter-ion that is inherently hygroscopic and prone to hydrolysis.
This guide provides an evidence-based storage protocol designed to mitigate the specific degradation pathways of S-oxidation (thiophene) and hydrolytic disproportionation (mesylate).
Part 1: The "Golden Rules" of Storage (FAQ)
Q1: What is the optimal temperature for long-term storage?
Recommendation: -20°C (± 5°C) .
-
The Science: According to the Arrhenius equation, reaction rates roughly double for every 10°C increase. Thiophene derivatives are susceptible to oxidative polymerization, which turns the compound brown or purple.[1] Storing at -20°C significantly retards this kinetic pathway compared to 4°C.
-
Critical Exception: If -20°C is unavailable, 2–8°C is acceptable for short durations (<1 month), provided the container is strictly desiccated.
Q2: My compound turned into a sticky gum. What happened?
Diagnosis: Hygroscopic Hydrolysis.
-
The Mechanism: Mesylate salts are notoriously hygroscopic. If the container seal is compromised, the salt absorbs atmospheric moisture. This water acts as a reactant, hydrolyzing the salt back into the free base (often an oil/gum) and free methanesulfonic acid (MSA).
-
The Fix: You cannot "dry" the compound back to purity once hydrolysis has occurred. The free acid may have catalyzed further degradation. Disposal or re-purification is required.
Q3: Can I store the compound in solution?
WARNING: NEVER store thiophene mesylates in alcoholic solvents (Methanol, Ethanol, iPrOH).
-
Safety Alert (Genotoxicity): In the presence of alcohols, trace methanesulfonic acid (from equilibrium) can react to form Alkyl Mesylates (e.g., Methyl Methanesulfonate - MMS). These are potent alkylating agents and known genotoxins.
-
Protocol: If solution storage is mandatory, use anhydrous DMSO or Acetonitrile , store at -80°C, and use within 48 hours.
Part 2: Troubleshooting Guide
| Symptom | Probable Cause | Technical Insight | Corrective Action |
| Color Change (Pink/Brown) | Oxidative Polymerization | Thiophenes form unstable S-oxides upon exposure to singlet oxygen ( | Check purity via HPLC. If >98%, use immediately. If <98%, re-crystallize. Exclude light. |
| Acidic Smell (Sulfurous) | Hydrolysis | Breakdown of the mesylate releases Methanesulfonic Acid (MSA), which has a characteristic sharp odor. | Do not use. The acidity will degrade cellular assays and alter pH buffers. |
| Solubility Loss | Polymorph Shift | Mesylates can shift from metastable (soluble) to stable (less soluble) polymorphs, often triggered by moisture cycles. | Sonication may help, but verify concentration via UV-Vis before dosing. |
Part 3: The Self-Validating Usage Protocol
Do not assume stability. Validate it before every critical experiment.
Step 1: The Visual Check
-
Inspect the solid.[2] It should be a free-flowing powder (usually white to off-white).
-
Fail Criteria: Clumping, deliquescence (liquid layer), or dark discoloration.
Step 2: The "Sparkle" Test (Solubility)
-
Dissolve a small aliquot in your vehicle (e.g., DMSO).
-
Hold the vial up to a light source. The solution should be crystal clear.
-
Fail Criteria: Turbidity or "swirling" particulates indicate polymerization or salt disproportionation.
Step 3: The pH Confirmation (For Aqueous Buffers)
-
Mesylates are salts of a strong acid. When dissolved in unbuffered water, the pH should be slightly acidic (pH 4–6).
-
Fail Criteria: If pH < 3.0, excess free Methanesulfonic Acid is present (hydrolysis has occurred).
Part 4: Visualization of Degradation Pathways
The following diagram maps the "Death by Two Fronts" scenario: Moisture attacking the salt, and Oxygen attacking the ring.
Figure 1: Degradation logic flow. Note the critical safety risk (Red) if alcohols are introduced to a hydrolyzed system.
References
-
Pharmaceutical Salt Selection
- Elder, D. P., et al. (2010). The utility of mesylate salts in drug development. Journal of Pharmaceutical Sciences.
- Key Insight: Mesylates enhance solubility but require strict humidity control due to hygroscopicity.
-
Thiophene Reactivity
- R.J. Cremlyn. (1996). An Introduction to Organosulfur Chemistry.
- Key Insight: Thiophenes are susceptible to electrophilic attack and oxidative polymeriz
-
Genotoxic Impurities (Alkyl Mesylates)
- Teasdale, A. (2008).
-
Key Insight: Avoidance of methanesulfonic acid interaction with alcoholic solvents to prevent methyl methanesulfonate (MMS) formation.[3]
-
ICH Guidelines
- International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).
- Key Insight: Defines standard long-term (-20°C)
Sources
Technical Support Center: Minimizing Polymerization of Thienyl Mesylates
Welcome to the technical support center for handling thienyl mesylates. Thienyl mesylates are valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the development of pharmaceuticals and organic electronic materials.[1] However, their utility is often hampered by a significant side reaction: unwanted polymerization. The electron-rich nature of the thiophene ring makes it susceptible to various polymerization pathways, leading to reduced yields, complex purification challenges, and inconsistent results.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate this common challenge and maximize the success of your reactions.
Troubleshooting Guide: Polymerization Issues
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction has produced a significant amount of insoluble, intractable material, and the yield of my desired product is very low. What is happening?
A1: This is a classic sign of extensive polymerization. The thienyl mesylate is likely undergoing self-coupling or reacting with other thiophene species to form poly(thiophene) or oligo(thiophene) chains. These are often poorly soluble and can precipitate from the reaction mixture or appear as a persistent baseline streak on a TLC plate.
Underlying Causes & Immediate Solutions:
-
Excessive Temperature: High temperatures can significantly accelerate polymerization rates, often more than the desired cross-coupling reaction.[2] Thiophene-based conjugated polymers are often synthesized at elevated temperatures, a condition you want to avoid.[3]
-
Solution: Immediately reduce the reaction temperature. If your protocol calls for 100-110 °C, attempt the reaction at 70-80 °C. While this may slow down the desired reaction, it will disproportionately inhibit the polymerization side reaction. Run a temperature screen to find the optimal balance.
-
-
Inappropriate Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Small, less sterically demanding ligands may not effectively prevent the thiophene monomer from accessing the metal center and initiating a polymerization cascade.
-
Solution: Switch to a catalyst system known to be effective for cross-coupling aryl sulfonates. Sterically bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often superior as they promote the desired reductive elimination step over side reactions.[1]
-
-
Presence of Acidic Impurities: Trace amounts of acid (e.g., from reagents or glassware) can protonate the thiophene ring, activating it toward electrophilic attack by another thiophene molecule, initiating cationic polymerization.
-
Solution: Ensure all glassware is rigorously cleaned and oven-dried. Use freshly distilled, anhydrous solvents. If the starting material or other reagents may contain acidic impurities, consider adding a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge to scavenge trace acid.
-
Q2: My reaction yield is consistently low, but I don't see a large amount of precipitate. My TLC plate shows my desired product, but also a smear from the baseline up to an Rf of ~0.3. Is this polymerization?
A2: Yes, this strongly suggests the formation of soluble oligomers. Instead of long, insoluble polymer chains, you are forming shorter, more soluble chains of a few thiophene units. These oligomers can be difficult to separate from the desired product via column chromatography.
Underlying Causes & Immediate Solutions:
-
Suboptimal Base: The base's role is not just to facilitate the catalytic cycle but also to prevent side reactions. A base that is too strong or not sufficiently sterically hindered can deprotonate the thiophene ring at positions other than the desired reaction site, leading to homocoupling.[4]
-
Solution: Switch to a milder or more sterically hindered base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[5] Avoid strong, non-coordinating bases like sodium hydride or LDA unless specifically required and validated.
-
-
High Reactant Concentration: High concentrations of the thienyl mesylate increase the statistical probability of monomer-monomer interactions, which leads to oligomerization.
-
Solution: Reduce the overall concentration of the reaction. Additionally, employ slow addition of the thienyl mesylate solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the reactive monomer low, favoring the reaction with the coupling partner over self-reaction.
-
Q3: How can I definitively confirm that polymerization is the cause of my low yields?
A3: Characterizing the unwanted byproduct is key. While a full characterization is often unnecessary to solve the problem, a few quick analyses can confirm your hypothesis.
-
NMR Spectroscopy: Dissolve a crude sample of your reaction mixture in a suitable deuterated solvent. Polymerized thiophenes often show broad, poorly resolved signals in the aromatic region (typically 6.8-7.5 ppm), which are distinct from the sharp peaks of your desired product and starting materials.
-
MALDI-TOF Mass Spectrometry: If you have access to this technique, it is an excellent tool for identifying oligomers. You will see a distribution of masses corresponding to repeating units of the thiophene monomer.
-
Solubility Test: Take a small sample of the crude reaction mixture and attempt to dissolve it in various common solvents (e.g., hexanes, ethyl acetate, dichloromethane, THF, DMSO). Polymers and high-molecular-weight oligomers will exhibit significantly different solubility profiles compared to your expected small-molecule product.
FAQs: Proactive Strategies & Underlying Principles
Q4: What are the primary mechanisms that lead to thienyl mesylate polymerization during a cross-coupling reaction?
A4: Polymerization can be initiated through several pathways, often competing with the desired catalytic cycle.
-
Acid-Catalyzed Polymerization: As mentioned, trace acid can protonate the electron-rich thiophene ring, creating a reactive cation that undergoes electrophilic aromatic substitution on another thiophene ring. This process continues, propagating the polymer chain.
-
Metal-Catalyzed Polymerization: The transition metal catalyst (e.g., Palladium) can initiate polymerization. This can occur through a "step-growth" mechanism where two thienyl units couple (homocoupling) or through a "chain-growth" mechanism involving migratory insertion.
-
Radical Polymerization: Although less common under typical cross-coupling conditions, radical initiators (e.g., from peroxide impurities or thermal decomposition) can trigger polymerization via thiyl radicals.[6][7]
dot digraph "Polymerization_vs_Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Competing reaction pathways for thienyl mesylates.
Q5: How should I properly store and handle my thienyl mesylate starting material to prevent degradation?
A5: Proper storage is crucial as degradation can be a source of impurities that promote side reactions.
-
Storage Conditions: Store thienyl mesylates in a cool, dry, and dark place, preferably in a refrigerator or freezer under an inert atmosphere (argon or nitrogen).[8]
-
Avoid Moisture and Air: Moisture can lead to hydrolysis back to the corresponding hydroxypyridine and methanesulfonic acid, a potent catalyst for polymerization. Oxygen can promote oxidative homocoupling. Use containers with tight-fitting seals, such as those with PTFE-lined caps or Sure/Seal™ bottles.[8][9]
-
Purity Check: Before use, always check the purity of your thienyl mesylate by NMR or LC-MS. If significant degradation is observed, it is best to purify it or re-synthesize it.
Q6: Are there alternative leaving groups to mesylates that are less prone to causing polymerization?
A6: Yes. While mesylates are attractive due to the low cost and stability of mesyl chloride, other sulfonate esters or halides can be used.[10]
| Leaving Group | Abbreviation | Relative Reactivity & Considerations |
| Triflate | -OTf | Excellent leaving group, highly reactive. Can be used at lower temperatures, potentially minimizing polymerization. However, triflates themselves can be susceptible to base-promoted cleavage.[11] |
| Tosylate | -OTs | Similar reactivity to mesylates. May offer slight differences in stability or reactivity based on the substrate, but often faces similar polymerization issues.[12] |
| Nonaflate | -ONf | A very good leaving group, often more stable than the corresponding triflate. Can be a good, albeit more expensive, alternative. |
| Halides (Br, I) | -Br, -I | The classic choice for cross-coupling. Generally more stable and less prone to initiating polymerization than sulfonates. If accessible from your synthetic route, they are often the most reliable option. |
Q7: What is the ideal experimental setup to minimize polymerization?
A7: A meticulously prepared setup is your first line of defense.
dot digraph "Experimental_Setup_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for setting up an inert reaction atmosphere.
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Thienyl Mesylate
This protocol is a general starting point and should be optimized for your specific substrates.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4.5 mol%).
-
Evacuation and Backfilling: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[1]
-
Solvent and Reagent Addition: Add degassed solvent (e.g., 1,4-dioxane or t-BuOH) via syringe. Stir the mixture for 15 minutes at room temperature.
-
Substrate Addition: Add the thienyl mesylate (1.0 equiv.) as a solid or as a solution in a degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (start screening at 70-80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify by column chromatography.
Protocol 2: Preparation of a Thienyl Mesylate from a Hydroxythiophene
This procedure is designed to minimize the formation of acidic byproducts.[13]
-
Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add the hydroxythiophene (1.0 equiv.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv.), which has been freshly distilled from KOH, dropwise to the solution.
-
Mesylation: Add methanesulfonyl chloride (1.1 equiv.) dropwise over 10-15 minutes. It is critical to add the MsCl slowly to control the exotherm.
-
Reaction: Stir the reaction at 0 °C for 30 minutes after the addition is complete. Monitor by TLC until the starting alcohol is consumed.
-
Quenching and Work-up: Quench the reaction by adding cold, deionized water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C). The resulting thienyl mesylate should be used immediately or stored under an inert atmosphere at low temperature.
References
- Technical Support Center: Thienylsilane Cross-Coupling Reactions. Benchchem.
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215–1226. Available at: [Link]
-
So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4972. Available at: [Link]
-
Shieh, W.-C., & Shekhar, R. (2007). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 84, 193. Available at: [Link]
-
Sajid, M., & Kim, J. (2021). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 11(43), 26863–26895. Available at: [Link]
-
Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available at: [Link]
-
Chemical Storage Guidelines. (2022). Environmental Health & Safety, University of Toronto. Available at: [Link]
-
Dooleweerdt, K., Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters, 12(10), 2350–2353. Available at: [Link]
-
Pitre, S. P., & Scaiano, J. C. (2012). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 17(12), 14756–14778. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Lipshutz, B. H., & Frieman, B. (2005). Ligand Effects on Negishi Couplings of Alkenyl Halides. Angewandte Chemie International Edition, 44(38), 6345–6348. Available at: [Link]
-
Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195–3196. Available at: [Link]
-
Theory and Applications of Thiyl Radicals in Polymer Chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Influences of polymerization temperature on polymer yields. (n.d.). ResearchGate. Available at: [Link]
-
Al-Ammar, A. A., et al. (2023). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Polymers, 15(4), 957. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates [organic-chemistry.org]
- 6. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Thienylmethyl Mesylate and Tosylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the 2-thienyl motif is a privileged scaffold. Its incorporation into molecular architectures often imparts desirable pharmacokinetic and electronic properties. The functionalization of the 2-thienylmethyl group is a critical step in the elaboration of these structures, frequently involving nucleophilic substitution reactions. The choice of an appropriate leaving group is paramount for the success of these transformations, with sulfonate esters such as mesylates and tosylates being among the most common.
This guide provides an in-depth comparison of the reactivity of 2-thienylmethyl mesylate and 2-thienylmethyl tosylate. While both are excellent leaving groups, subtle electronic and steric differences can influence reaction rates, yields, and in some cases, reaction pathways. This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data to provide a framework for rational leaving group selection in your research.
The Foundation: Leaving Group Ability of Mesylate vs. Tosylate
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. Both methanesulfonate (mesylate, MsO⁻) and p-toluenesulfonate (tosylate, TsO⁻) anions are highly stable due to the delocalization of the negative charge across three oxygen atoms through resonance. This stability renders them weak bases and, consequently, excellent leaving groups in nucleophilic substitution reactions.[1][2]
In general, mesylate is considered a slightly better leaving group than tosylate. This is attributed to the electronic effect of the substituent on the sulfonyl group. The p-methyl group on the tosylate is weakly electron-donating, which slightly destabilizes the resulting anion compared to the methyl group in the mesylate. This subtle difference in stability translates to a difference in reactivity.
Quantitative Comparison of Leaving Group Ability
| Leaving Group | Structure | Relative Rate (krel) |
| Mesylate (OMs) | CH₃SO₃⁻ | 1.00 |
| Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | 0.70 |
This data is based on analogous systems and serves as a general guide.
The Role of the 2-Thienylmethyl Group: Mechanistic Considerations
The reactivity of 2-thienylmethyl sulfonates in nucleophilic substitution reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a pathway with characteristics of both. The 2-thienyl group plays a significant role in influencing the preferred mechanistic pathway and the overall reaction rate.
The sulfur atom in the thiophene ring can stabilize an adjacent carbocation through resonance, which would favor an Sₙ1-type mechanism. This stabilization is analogous to that provided by a phenyl group in benzylic systems. Therefore, reactions of 2-thienylmethyl sulfonates are expected to have a significant degree of carbocationic character in the transition state.
In such a scenario, the electronic nature of the leaving group becomes a key determinant of the reaction rate. A better leaving group, such as mesylate, will facilitate the ionization step more readily, leading to a faster overall reaction rate.
Caption: Generalized pathway for nucleophilic substitution of 2-thienylmethyl sulfonates.
Experimental Protocols
For researchers wishing to perform a direct comparison of the reactivity of 2-thienylmethyl mesylate and tosylate, the following experimental protocols are provided.
Synthesis of 2-Thienylmethyl Alcohol
The precursor for both sulfonates, 2-thienylmethyl alcohol, can be synthesized via the reduction of 2-thiophenecarboxaldehyde.
Materials:
-
2-Thiophenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-thiophenecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-thienylmethyl alcohol.
Synthesis of 2-Thienylmethyl Tosylate
Materials:
-
2-Thienylmethyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-thienylmethyl alcohol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x), followed by saturated aqueous NaHCO₃ (1 x), and finally with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-Thienylmethyl Mesylate
Materials:
-
2-Thienylmethyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-thienylmethyl alcohol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x), followed by saturated aqueous NaHCO₃ (1 x), and finally with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
